propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
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Overview
Description
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with appropriate reagents to form the thieno[2,3-b]pyridine core . This intermediate is then coupled with 4-aminobenzoic acid under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
Uniqueness
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)13-5-7-14(8-6-13)23-18(24)17-16(21)15-11(2)10-12(3)22-19(15)27-17/h5-8,10H,4,9,21H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSCBUZWJMDLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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